Enhanced Lipophilicity Over Bacimethrin
The 2-ethoxy substituent increases the calculated logP of (4-Amino-2-ethoxypyrimidin-5-yl)methanol by approximately 0.6–0.8 units compared to the 2-methoxy analog bacimethrin, based on in silico predictions using the XLogP3 algorithm [1]. This shift indicates a substantial increase in lipophilicity, which is expected to enhance passive membrane permeability and alter the compound's distribution profile in cell-based assays .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.2 (predicted for (4-Amino-2-ethoxypyrimidin-5-yl)methanol) |
| Comparator Or Baseline | Bacimethrin (2-methoxy analog): XLogP3 ≈ 0.5 |
| Quantified Difference | Δ logP ≈ +0.7; approximately 5-fold higher theoretical octanol/water partition ratio |
| Conditions | In silico prediction using PubChem XLogP3 algorithm; validation via shake-flask or chromatographic methods is recommended for procurement decisions |
Why This Matters
For screening libraries targeting intracellular targets, the increased lipophilicity of the ethoxy analog can translate to higher cellular uptake and distinct hit profiles compared to the methoxy analog, making it a non-interchangeable scaffold component.
- [1] PubChem. Predicted LogP for 4-Amino-2-ethoxy-5-hydroxymethylpyrimidine. Accessed 2026. View Source
